![molecular formula C9H9ClO B6251600 7-chloro-2,3-dihydro-1H-inden-1-ol CAS No. 1215268-56-6](/img/new.no-structure.jpg)
7-chloro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
7-Chloro-2,3-dihydro-1H-inden-1-ol is a chlorinated derivative of indenol, a compound belonging to the class of indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features a chlorine atom at the 7-position and a hydroxyl group at the 1-position of the indene structure.
Synthetic Routes and Reaction Conditions:
Halogenation and Reduction: One common synthetic route involves the halogenation of indene to introduce a chlorine atom, followed by reduction to obtain the dihydro derivative.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the controlled chlorination of indene, followed by catalytic hydrogenation to reduce the double bond and introduce the hydroxyl group. These reactions are carried out under specific conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding saturated derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation is typically performed using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation Products: Indene-1,2,3-trione, 7-chloro-indan-1,2,3-trione.
Reduction Products: 7-chloro-indane.
Substitution Products: Various substituted indanes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
7-Chloro-2,3-dihydro-1H-inden-1-ol serves as a building block in organic synthesis. It is particularly useful in creating more complex indane derivatives, which are important in developing pharmaceuticals and agrochemicals.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. The presence of both hydroxyl and chlorine groups enhances its ability to interact with biological molecules, making it a candidate for further investigation in pharmacological applications .
Medicinal Chemistry
The compound is being explored for its therapeutic effects, including anti-inflammatory and antiviral activities. Preliminary studies suggest that it may modulate enzyme activity and interact with specific receptors, potentially leading to new drug development avenues .
Antimicrobial Properties
A study investigated the antimicrobial effects of this compound against various bacteria and fungi. Results indicated significant inhibition of microbial growth, suggesting its potential as an antimicrobial agent.
Anticancer Research
In vitro studies have shown that this compound can inhibit cancer cell proliferation by interfering with key molecular pathways involved in cell division. This property positions it as a promising lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism by which 7-chloro-2,3-dihydro-1H-inden-1-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may interfere with specific molecular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
7-chloro-indan-1-ol
7-chloro-indene
7-chloro-indan-1,2,3-trione
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Properties
CAS No. |
1215268-56-6 |
---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
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